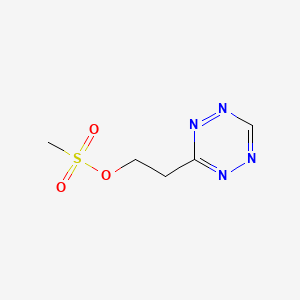

Tetrazine-OMs (methanesulfonate)

Description

Contextualization within Bioorthogonal Chemistry Principles

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. illinois.edunih.gov These reactions are characterized by their high selectivity and efficiency, allowing scientists to study biological molecules and processes in their natural environment. nih.gov The concept of "click chemistry," a subset of bioorthogonal chemistry, emphasizes reactions that are high-yielding, simple to perform, and generate only inoffensive byproducts. illinois.edursc.org

Tetrazine-based reactions, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne, are a cornerstone of bioorthogonal chemistry. illinois.edunih.govrsc.org This is due to their exceptionally fast reaction rates, often orders of magnitude higher than other bioorthogonal reactions, and their ability to proceed without the need for a catalyst. illinois.edumdpi.com The tetrazine ring, being electron-poor, readily reacts with electron-rich dienophiles, leading to the formation of a stable product and the release of nitrogen gas. illinois.edu

Significance of Tetrazine-OMs as a Versatile Research Tool

The introduction of a methanesulfonate (B1217627) (OMs) group to the tetrazine scaffold creates a "Tetrazine-OMs" derivative with enhanced properties. The mesylate group acts as a good leaving group, facilitating further chemical modifications. For instance, a tetrazine mesylate precursor has been shown to be a stable powder, which can then be used in one-pot elimination-Heck cascade coupling reactions to generate diverse tetrazine derivatives. nih.gov

The versatility of tetrazine-based compounds is evident in their wide range of applications:

Fluorogenic Probes: Tetrazines can quench the fluorescence of nearby fluorophores. nih.govresearchgate.net Upon reaction with a dienophile, the tetrazine is consumed, leading to a "turn-on" of the fluorescence signal. nih.govresearchgate.net This property is invaluable for "no-wash" imaging in living cells and animals, as it minimizes background fluorescence. nih.gov

Drug Activation and Release: Tetrazines are being explored in prodrug activation strategies. researchgate.netdntb.gov.ua The bioorthogonal reaction can be used to trigger the release of a therapeutic agent at a specific site, offering greater control and potentially reducing side effects. researchgate.netdntb.gov.ua

Biomolecule Labeling and Imaging: The high reactivity and selectivity of tetrazine ligations make them ideal for labeling and tracking biomolecules such as proteins, glycans, and nucleic acids in living systems. nih.govrsc.org This has been instrumental in studying protein dynamics and functions. nih.gov

Materials Science: Tetrazine derivatives are also finding use in the development of new materials, including polymers and photo- and electroactive materials. nih.govrsc.org

Scope of Contemporary Academic Inquiry into Tetrazine-OMs

Current research on tetrazines, including those with sulfonate and other modifications, is focused on several key areas:

Synthesis of Novel Derivatives: A significant area of research is the development of new synthetic methods to create a wider variety of tetrazine derivatives with tailored properties. nih.govrsc.org This includes creating both symmetric and asymmetric tetrazines with various functional groups. nih.gov While traditional methods like the Pinner synthesis have limitations, newer techniques, including metal-catalyzed cross-coupling reactions, are expanding the accessible chemical space. nih.govnih.gov

Improving Reaction Kinetics and Stability: Researchers are continuously working to optimize the balance between the high reactivity of tetrazines towards their dienophile partners and their stability in biological environments, particularly against nucleophiles like thiols. rsc.orgnih.gov Computational chemistry is being employed to screen new tetrazine derivatives and identify structures with improved reactivity and stability profiles. rsc.orgnih.gov

Expanding Applications: The application of tetrazine bioorthogonal chemistry is constantly expanding. nih.govrsc.org This includes their use in pretargeted nuclear imaging for diagnostics and therapy, where a tagged molecule is first administered, followed by a radiolabeled tetrazine that binds to it. mdpi.com Other emerging applications include their use in developing sensors and energetic materials. nih.gov

Interactive Data Table: Research Findings on Tetrazine Derivatives

| Research Focus | Key Finding | Significance | Citation |

| Sulfo-tetrazine Synthesis | Synthesis of sulfo-tetrazines with acidic phenolic hydroxyl groups. | Accelerated elimination and complete release of caged molecules. The sulfonate group allows for further derivatization. | researchgate.net |

| Fluorogenic Probes | Development of a novel elimination-Heck cascade reaction to synthesize alkenyl tetrazine derivatives. | Creation of strongly quenched probes that exhibit a >100-fold fluorescence enhancement upon bioorthogonal reaction. | nih.gov |

| Computational Screening | Use of computational chemistry to screen tetrazine derivatives for improved reactivity and stability. | Identification of sulfone- and sulfoxide-substituted tetrazines with enhanced reactivity profiles due to secondary orbital interactions. | rsc.orgnih.gov |

| Pretargeted Imaging | Use of an 18F-labeled tetrazine for in vivo pretargeted PET imaging. | Favorable target-to-background ratios and good pharmacokinetics, with potential for clinical application. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4,5-tetrazin-3-yl)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O3S/c1-13(10,11)12-3-2-5-8-6-4-7-9-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNCBBIBEQLNSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=NN=CN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetrazine Oms and Derived Structures

Foundational Synthetic Approaches for Tetrazine Cores

The initial and most critical step in generating Tetrazine-OMs is the construction of the tetrazine ring itself. Following the formation of the core, the methanesulfonate (B1217627) moiety is incorporated.

Cyclocondensation Reactions in Tetrazine Synthesis

The classical and most common route to 1,2,4,5-tetrazines is the Pinner synthesis, which involves the condensation of nitriles or amidines with hydrazine. google.comyoutube.com This process typically forms a 1,2-dihydrotetrazine intermediate, which is subsequently oxidized to yield the aromatic tetrazine ring. google.comnih.gov While effective for aromatic nitriles, this method is often not viable for producing tetrazines from unactivated aliphatic nitriles. nih.gov

Sulfur-mediated "Pinner-like" reactions have also been developed, which can generate aromatic tetrazines. nih.gov In some variations, dichloromethane (B109758) has been used as a carbon source for creating monosubstituted unsymmetrical tetrazines. nih.gov

Nucleophilic Substitution for Methanesulfonate Moiety Incorporation

Once the tetrazine core is synthesized, the methanesulfonate group can be introduced through nucleophilic substitution reactions. This typically involves a tetrazine precursor with a good leaving group, such as a halogen (e.g., chlorotetrazine), which can be displaced by the methanesulfonate anion. researchgate.net Dichlorotetrazine, for instance, can be substituted by various nucleophiles, including alcohols and thiols, through aromatic nucleophilic substitution of its chlorine atoms. researchgate.net

A tetrazine mesylate precursor has been noted as a stable, pink powder, which can be used in subsequent reactions. nih.gov The substitution can be influenced by the nature of the nucleophile and the reaction conditions. For example, oxygen and sulfur nucleophiles can sometimes lead to multiple substitutions on the tetrazine ring. researchgate.net The use of nonpolar solvents like trichloroethylene (B50587) can favor SN2-type reactions in some nucleophilic substitutions on related heterocyclic systems. nih.gov

Advanced and High-Efficiency Synthetic Strategies

To overcome the limitations of classical methods and to access a wider range of functionalized tetrazines, more advanced synthetic strategies have been developed. These include one-pot syntheses, transition-metal-catalyzed cross-couplings, and C-H activation approaches.

Lewis Acid-Promoted One-Pot Syntheses

A significant advancement in tetrazine synthesis is the use of Lewis acid catalysts in one-pot reactions. nih.gov This method allows for the direct synthesis of 1,2,4,5-tetrazines from a broad range of nitriles, including unactivated aliphatic nitriles, and hydrazine. nih.govnih.gov Lewis acids such as zinc triflate (Zn(OTf)₂) and nickel triflate (Ni(OTf)₂) have been shown to effectively catalyze the formation of both symmetric and asymmetric tetrazines. nih.govnih.gov The role of the Lewis acid is likely to activate the nitrile towards nucleophilic attack by hydrazine. nih.gov This approach has substantially improved the accessibility of alkyl and unsymmetrical tetrazines. nih.gov For instance, monosubstituted, unsymmetrical tetrazines can be synthesized in high yields by the condensation of a formamidine (B1211174) salt and a nitrile in the presence of a nickel or zinc catalyst. nih.gov

| Catalyst | Reactants | Product Type | Yield | Reference |

| Ni(OTf)₂ (5 mol%) | Benzyl cyanide, Hydrazine | 3,6-dibenzyl-1,2,4,5-tetrazine | Near quantitative | nih.gov |

| Zn(OTf)₂ (5 mol%) | Benzyl cyanide, Hydrazine | 3,6-dibenzyl-1,2,4,5-tetrazine | 70% | nih.gov |

| Ni or Zn catalyst | Formamidine salt, Nitrile | Monosubstituted, unsymmetrical tetrazine | High | nih.gov |

Transition-Metal-Catalyzed Cross-Coupling in Tetrazine Functionalization

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of tetrazine rings. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of tetrazine derivatives that would be difficult to access through other means.

The Liebeskind-Srogl cross-coupling reaction, which is palladium-catalyzed and often silver-mediated, has been developed for the functionalization of aryl boronic acids with a minimal 6-methyltetrazine moiety. udel.edu This reaction has broad substrate scope and has been used to create tetrazine-fluorophore conjugates. udel.edu

Sonogashira coupling, another palladium-catalyzed reaction, can be used to synthesize alkynyl tetrazines from chlorotetrazine intermediates. youtube.comnih.gov Similarly, Heck cross-coupling reactions, often in a cascade with an elimination step, have been employed to prepare tetrazine derivatives conjugated to fluorophores like Oregon-Green and tetramethylrhodamine (B1193902) using a tetrazine mesylate precursor. nih.govnih.gov

| Cross-Coupling Reaction | Catalyst System | Reactants | Product | Reference |

| Liebeskind-Srogl | PdI₂(dppf) / Ag(I) | Aryl boronic acid, b-Tz | Aryl-functionalized tetrazine | udel.edu |

| Sonogashira | Palladium catalyst | Chlorotetrazine, Terminal alkyne | Alkynyl tetrazine | youtube.comnih.gov |

| Elimination-Heck Cascade | [Pd₂(dba)₃] / Iron complex ligand | Tetrazine mesylate, Aryl halide | Alkenyl tetrazine derivative | nih.gov |

C-H Activation Approaches to Tetrazine Derivatives

Direct C-H activation is an increasingly important strategy for the functionalization of heterocycles, including tetrazines. anr.fr This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives.

Palladium-mediated C-H activation has been utilized to incorporate a tetrazine moiety into a Seoul-Fluor (SF) scaffold, leading to the synthesis of SFTz01. nih.gov These methods often rely on directing groups to achieve site-selectivity, bringing the metal catalyst into close proximity to the targeted C-H bond. youtube.com While still an emerging area for tetrazine chemistry, C-H activation holds significant promise for the direct and selective modification of the tetrazine core and its substituents. anr.fr

Photoinduced Chemical Synthesis Routes

Photoinduced strategies have emerged as a powerful tool for controlling chemical reactions with high spatial and temporal precision. In the context of tetrazine chemistry, light is primarily used not for the de novo synthesis of the tetrazine ring itself, but as an external trigger to induce reactions in tetrazine-containing molecules, effectively synthesizing a new product from a tetrazine precursor.

A prominent application is the design of photoactivatable fluorophores. rsc.org Tetrazine is known to be an exceptionally efficient quencher of fluorescence for a wide variety of fluorophores, often through a through-bond energy transfer mechanism. rsc.org By conjugating a tetrazine moiety to a fluorescent dye, the dye's emission is initially silenced. Upon irradiation with light, the tetrazine ring undergoes a photolysis reaction, decomposing into two nitrile molecules and molecular nitrogen (N₂). rsc.org This decomposition permanently detaches the quencher, restoring the fluorophore's native fluorescence. rsc.org This "turn-on" mechanism represents a photoinduced route to a highly fluorescent final product.

This strategy has been generalized across a broad range of fluorophore scaffolds, enabling the creation of photoactivatable probes that emit across the visible spectrum. rsc.org Researchers have confirmed that photoinduced electron transfer (PET) is a key mechanism responsible for the fluorescence quenching in near-infrared (NIR) tetrazine-based labels. rsc.org Understanding these photophysical principles allows for the rational design of fluorogenic NIR probes with significantly enhanced "turn-on" responses. rsc.org This approach provides a novel photoactivation mechanism that contrasts with traditional phototriggers, offering a straightforward strategy for developing new light-activated molecular tools for imaging and sensing. rsc.org

Continuous Flow Chemistry for Scalable Tetrazine Production

Continuous flow chemistry, or microreaction technology, offers a paradigm shift from traditional batch synthesis, providing significant advantages in safety, efficiency, and scalability that are highly relevant for the production of tetrazine compounds. technologynetworks.comyoutube.com This technology replaces large batch vessels with systems of interconnected tubes, coils, and microreactors where reactants are continuously pumped and mixed. youtube.comspringernature.com

The key benefits of continuous flow systems that make them suitable for tetrazine synthesis include:

Enhanced Safety: Many chemical syntheses, including those for energetic heterocycles like tetrazines, involve hazardous reagents or highly exothermic steps. youtube.comchim.it Flow reactors handle only small volumes of reactants at any given moment, dramatically reducing the risks associated with thermal runaway or the accumulation of unstable intermediates. youtube.com

Precise Reaction Control: The high surface-area-to-volume ratio in micro- and millireactors allows for superior heat transfer and precise temperature control. technologynetworks.comalmacgroup.com This, combined with efficient micromixing, ensures uniform reaction conditions, leading to higher yields, improved selectivity, and better product quality with fewer by-products. chim.it

Scalability: Scaling up a process in flow chemistry is often achieved through "numbering up" (running multiple reactors in parallel) or simply by extending the operation time, bypassing the complex and often unpredictable challenges of scaling up batch reactors. chim.italmacgroup.com This facilitates a much shorter time-to-market, moving from laboratory-scale optimization to production-scale output. chim.it

While specific industrial-scale flow synthesis of Tetrazine-OMs is an emerging area, the established principles of flow chemistry are being applied to a wide range of chemical transformations, including the synthesis of active pharmaceutical ingredients (APIs). technologynetworks.comyoutube.com The development of scalable flow protocols for various transformations makes this technology a promising platform for the future industrial production of diverse tetrazine derivatives. technologynetworks.com

Derivatization and Functionalization Strategies for Enhanced Utility

The core 1,2,4,5-tetrazine (B1199680) scaffold can be extensively modified to tune its properties for specific applications. Derivatization strategies are crucial for optimizing reactivity, stability, solubility, and for introducing functional handles for conjugation to biomolecules or surfaces.

Modification of Tetrazine Ring at C-3 and C-6 Positions

The C-3 and C-6 positions of the 1,2,4,5-tetrazine ring are the primary sites for chemical modification, allowing for the synthesis of both symmetrical (identical substituents at C-3 and C-6) and asymmetrical (different substituents) derivatives. The electronic nature of the substituents at these positions profoundly influences the tetrazine's properties. nih.gov

Derivatization is often used to strike a balance between the high reactivity desired for bioorthogonal reactions and the stability required for storage and handling in biological media. nih.gov Introducing electron-withdrawing groups can enhance the tetrazine's reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, while electron-donating groups can modulate stability. nih.gov Researchers have developed one-pot, Lewis acid-promoted methods to generate a diverse library of symmetric and asymmetric alkyl tetrazines with various functional groups in good yields. nih.gov

A notable synthetic strategy involves using a stable tetrazine mesylate precursor, which can undergo a one-pot elimination-Heck cascade coupling reaction. nih.gov This method, which works well with the electron-deficient tetrazine ring, allows for the efficient attachment of tetrazines to a wide variety of functional molecules under mild conditions. nih.gov

The influence of these modifications can be remarkably far-reaching. In one study involving self-assembled Fe(II)₄L₆ tetrahedral cages edged with tetrazine moieties, the rate of the IEDDA reaction was tuned by altering a para-substituent on an aniline (B41778) subcomponent located 11 bonds away from the tetrazine ring. researchgate.net This demonstrated a clear linear free energy relationship, proving that even distant electronic modifications can precisely control the reactivity of the tetrazine core. researchgate.net

| Substituent Type | Example Group(s) | Impact on Tetrazine Core | Reference |

|---|---|---|---|

| Electron-Withdrawing | Pyrimidyl, 2-Pyridyl | Increases reactivity in IEDDA reactions by lowering the LUMO energy of the tetrazine diene. | nih.gov |

| Electron-Donating | Alkyl (e.g., Methyl) | Can increase stability but may decrease IEDDA reaction rates compared to more electron-deficient analogs. | nih.gov |

| Functional Handles | Carboxyl, Amino, Biotin | Provide reactive sites for subsequent conjugation to biomolecules, surfaces, or reporter molecules. | nih.gov |

| Sterically Bulky | Phenyl | Can influence both stability and reaction kinetics. Often used to improve stability. | nih.gov |

| Remote Electronic Modulators | Substituted Anilines (in cages) | Demonstrates that electronic effects can be transmitted over long distances to tune reactivity. | researchgate.net |

Synthesis of Fluorophore-Tetrazine Conjugates

The conjugation of tetrazines to fluorophores is essential for creating probes for biological imaging. These conjugates are designed to be "dark" or have their fluorescence quenched until the tetrazine reacts with its target via an IEDDA cycloaddition, providing a "turn-on" signal that enhances imaging contrast. nih.gov

Two primary synthetic strategies are employed:

Late-Stage Fluorophore Introduction: This common approach involves synthesizing a tetrazine molecule that bears a reactive functional group (e.g., an amine or carboxylic acid). researchgate.net This tetrazine scaffold is then reacted with an activated fluorophore, such as an N-hydroxysuccinimide (NHS) ester, to form the final conjugate. researchgate.netharvard.edu For example, the succinimidyl ester of AlexaFluor-750 has been reacted with an amine-containing tetrazine to produce an AF750-tetrazine conjugate. nih.govharvard.edu Similarly, BODIPY-FL and AF488-tetrazines have been synthesized by coupling the corresponding NHS esters to a tetrazine scaffold after deprotection of a Boc-protected amine. researchgate.net

Fluorophore Formation on a Tetrazine Scaffold: In an alternative strategy, the core of the fluorophore is constructed directly on a molecule that already contains the tetrazine ring. researchgate.net This method was used to create BODIPY-tetrazine conjugates by first preparing a tetrazine-functionalized aldehyde, which then underwent reaction with 2,4-dimethylpyrrole (B27635) followed by oxidation and complexation with BF₃·OEt₂ to form the BODIPY core. researchgate.net

These synthetic routes have enabled the creation of a wide array of fluorogenic probes, including those that are strongly quenched and exhibit a greater than 100-fold fluorescence enhancement upon reaction, allowing for no-wash fluorescence imaging in living cells. nih.gov

| Fluorophore | Tetrazine Partner | Synthetic Strategy | Reference |

|---|---|---|---|

| AlexaFluor 750 (AF750) | Amine-functionalized tetrazine | Late-stage conjugation via reaction of AF750-NHS ester with tetrazine-amine. | nih.govharvard.edu |

| BODIPY-FL | Amine-functionalized tetrazine | Late-stage conjugation via reaction of BODIPY-FL-NHS ester with tetrazine-amine. | researchgate.net |

| AF488 | Amine-functionalized tetrazine | Late-stage conjugation via reaction of AF488-NHS ester with tetrazine-amine. | researchgate.net |

| BODIPY | Aldehyde-functionalized tetrazine | Fluorophore formation on a tetrazine scaffold. | researchgate.net |

| Various Dyes | Alkenyl tetrazine (from mesylate precursor) | Elimination-Heck cascade coupling to attach tetrazine to fluorophore skeletons. | nih.gov |

Preparation of Chemoselective Tetrazine Probes

Chemoselective tetrazine probes are molecules designed to react selectively with a specific dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO), in a complex biological environment. conju-probe.com This high degree of selectivity is the foundation of their use in bioorthogonal chemistry. nih.gov The preparation of these probes involves synthesizing tetrazine derivatives that are linked to a reporter moiety, such as a fluorophore or a radioisotope.

A key challenge in probe design is minimizing background signal. This is often achieved by creating fluorogenic probes, where the fluorescence is activated only upon the bioorthogonal reaction. nih.gov A novel and simple strategy for preparing such probes involves the co-aggregation of hydrophobic tetrazine molecules with aggregation-induced emission (AIE) luminogens in water. nih.gov In the co-aggregated state, the emission of the AIE luminogen is quenched by the tetrazine. nih.gov The subsequent IEDDA click reaction with a target molecule breaks up the aggregates, turning on the fluorescence and identifying the co-aggregates as effective fluorogenic probes. nih.gov

Beyond fluorescent probes, chemoselective tetrazines are also prepared for other imaging modalities like positron emission tomography (PET). For this, tetrazines are conjugated to radioisotopes. For instance, two novel fluorine-18 (B77423) labeled tetrazines, [¹⁸F]MeTz and [¹⁸F]HTz, were synthesized for use as pre-targeting imaging agents. nih.gov The synthesis involved labeling an active ester ([¹⁸F]F-Py-TFP) on a solid support, followed by amidation with an appropriate amine-bearing tetrazine to yield the final radiolabeled probe. nih.gov These probes demonstrate the versatility of tetrazine chemistry in creating highly selective tools for diverse biomedical applications. nih.govnih.gov

Genetic Code Expansion for Site-Specific Tetrazine Amino Acid Encoding

Genetic code expansion (GCE) is a revolutionary technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. nih.gov This method has been harnessed to install tetrazine-containing amino acids at precise locations in a protein's sequence, offering unparalleled control over protein labeling and conjugation. biorxiv.orgnih.gov

The process relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. psu.edu This synthetase is evolved to specifically recognize the tetrazine amino acid (Tet-ncAA) and charge it onto its cognate tRNA. biorxiv.org The tRNA is engineered to recognize a unique codon, typically the amber stop codon (TAG), that has been introduced into the gene of the target protein at the desired modification site. nih.gov When the cell expresses this gene, the ribosome pauses at the TAG codon, and the engineered tRNA delivers the Tet-ncAA, incorporating it into the growing polypeptide chain. nih.gov

This methodology allows for the production of proteins that are stoichiometrically and site-specifically labeled with a tetrazine handle. nih.gov Researchers have synthesized and characterized a large toolbox of Tet-ncAAs (at least 29 have been reported) to fine-tune the properties of the encoded probe. biorxiv.org By modifying the tetrazine structure, for instance by introducing fluorine substituents, properties such as on-protein stability and reaction kinetics can be optimized. biorxiv.org This has led to the development of highly stable tetrazine systems with extraordinary reaction rates for sTCO ligation, reaching the 10⁶ M⁻¹s⁻¹ level, which allows for rapid and quantitative protein labeling in minutes. biorxiv.orgpsu.edu Protocols have been established for the high-yield expression of these "conjugation-ready" proteins in E. coli, making this powerful technique more accessible. nih.gov

| Tetrazine Amino Acid | Key Feature(s) | Application/Benefit | Reference |

|---|---|---|---|

| Tet-v2.0 | Improved structure for faster kinetics. | Achieved a bimolecular rate constant of ~72,500 M⁻¹s⁻¹ with sTCO, enabling rapid labeling and removal of excess reagent. | psu.edu |

| Tet2 | Core structure used in an optimized GCE system (Tet2 pAJE-E7). | Enables reproducible, high-yield expression (>95% encoding fidelity) of Tet2-proteins in E. coli. | nih.gov |

| Fluorinated Tetrazines | Fluorine substituents added to the tetrazine ring. | Results in reaction rates at the 10⁶ M⁻¹s⁻¹ level while minimizing degradation, creating the smallest, fastest, and most stable systems to date. | biorxiv.org |

| Various (29 reported) | A diverse library with varied linkers and tetrazine substituents. | Provides a tunable toolbox to optimize encoding efficiency, on-protein stability, and reaction rates for specific applications. | biorxiv.org |

Mechanistic Investigations of Tetrazine Oms Reactivity

Inverse Electron-Demand Diels-Alder (iEDDA) Ligation

The iEDDA reaction is a powerful bioorthogonal transformation that occurs between an electron-poor diene, such as a tetrazine, and an electron-rich dienophile. nih.gov This reaction is characterized by its rapid kinetics and high selectivity, proceeding readily under physiological conditions without the need for a catalyst. rsc.orgnih.gov The mechanism involves an initial [4+2] cycloaddition to form a highly strained bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to eliminate dinitrogen gas (N₂), affording a stable dihydropyridazine product. rsc.orgnih.gov This dihydropyridazine can further isomerize or be oxidized to a pyridazine (B1198779). rsc.org

The kinetics of the iEDDA reaction are a key feature of tetrazine chemistry, with second-order rate constants spanning over 10 orders of magnitude depending on the reaction partners. researchgate.net The rate of the reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.govrsc.org Consequently, the reaction rate can be finely tuned by modifying the electronic properties of both the tetrazine and the dienophile.

Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, thereby accelerating the reaction. rsc.orgacs.org Conversely, electron-donating groups on the dienophile raise its HOMO energy, also leading to an increase in the reaction rate. The rate-determining step in this reaction sequence is the initial [4+2] cycloaddition. nih.gov The reaction rates are typically determined by monitoring the disappearance of the characteristic tetrazine absorbance in the visible region of the UV-vis spectrum under pseudo-first-order conditions with an excess of the dienophile. nih.govnih.gov

Interactive Table: Factors Influencing iEDDA Reaction Rates

| Factor | Effect on Tetrazine | Effect on Dienophile | Impact on Rate Constant |

|---|---|---|---|

| Electronic Effects | Electron-withdrawing groups (e.g., pyridyl, carboxylate) lower LUMO energy. nih.govrsc.org | Electron-donating groups raise HOMO energy. | Increases |

| Steric Hindrance | Bulky substituents can decrease reactivity. | Steric bulk generally decreases reactivity. | Decreases |

| Ring Strain | Not applicable | Increased ring strain (e.g., in trans-cyclooctenes) raises HOMO energy. rsc.org | Increases |

The use of strained dienophiles dramatically accelerates the iEDDA reaction. rsc.org This rate enhancement is attributed to the high ground-state energy of the strained dienophile, which reduces the activation energy of the cycloaddition.

Trans-Cyclooctenes (TCOs): TCOs are among the most reactive dienophiles for iEDDA reactions with tetrazines, exhibiting rate constants that can be orders of magnitude higher than those of their unstrained cis-isomers. nih.govnih.gov The strained nature of the trans-double bond within the eight-membered ring significantly raises the HOMO energy. rsc.org The reactivity of TCOs can be further enhanced through conformational strain, as seen in dioxolane-fused trans-cyclooctene (B1233481) (d-TCO) derivatives. nih.gov A water-soluble derivative of 3,6-dipyridyl-s-tetrazine reacts with d-TCO with a second-order rate constant of 366,000 M⁻¹s⁻¹ at 25 °C in water. nih.gov

Cyclopropenes: Cyclopropenes are also highly reactive dienophiles due to significant ring strain. rsc.org They are considered "mini-tags" because of their small size. nih.gov The reactivity of cyclopropenes can be modulated by substituents on the ring. nih.gov For instance, a 3-amidomethyl substituted methylcyclopropene was found to react faster than trans-cyclooctenol with a sterically hindered tert-butyl substituted tetrazine. nih.gov

Norbornenes: Norbornenes are readily available and have been widely used in iEDDA reactions. nih.govnih.gov While less reactive than TCOs, their reactivity is still significantly higher than that of unstrained alkenes. nih.gov The stereochemistry of substituents on the norbornene ring can influence the reaction rate, with exo-isomers generally reacting faster than endo-isomers. rsc.org Unexpectedly, the reaction between norbornene and tetrazine can sometimes lead to a 1:2 stoichiometric product, where an olefinic intermediate formed after the first cycloaddition rapidly reacts with a second tetrazine molecule. nih.gov

Interactive Table: Comparison of Strained Dienophiles in iEDDA Reactions with Tetrazines

| Dienophile | Key Features | Typical Rate Constants (M⁻¹s⁻¹) |

|---|---|---|

| Trans-Cyclooctenes (TCOs) | High reactivity due to significant ring strain. nih.govnih.gov | 1,000 - 3,300,000 nih.govnih.gov |

| Cyclopropenes | Small size ("mini-tags") and high reactivity. rsc.orgnih.gov | Can be faster than TCOs with certain tetrazines. nih.govnih.gov |

| Norbornenes | Readily available, moderate reactivity. nih.govnih.gov | Slower kinetics compared to TCOs (e.g., 1.9 M⁻¹s⁻¹). nih.gov |

A defining feature of the iEDDA reaction with tetrazines is the subsequent retro-Diels-Alder reaction that occurs from the initial bicyclic adduct. rsc.orgnih.gov This step is typically very fast and involves the extrusion of a molecule of dinitrogen (N₂), which is a thermodynamically favorable process. masterorganicchemistry.com The loss of N₂ drives the reaction forward and results in the formation of a 4,5-dihydropyridazine. rsc.org

In certain cases, the retro-Diels-Alder pathway can be harnessed for specific applications. For example, tetrazine-mediated transfer (TMT) reactions utilize a tetrazine ligation followed by a retro-Diels-Alder process to generate two non-ligating products. nih.gov This has been demonstrated using norbornadiene derivatives as the strained dienophile. nih.gov The initial iEDDA reaction is followed by a retro-Diels-Alder cascade that results in the transfer of a molecular fragment. nih.gov

Alternative Cycloaddition Reactions

While the iEDDA reaction is the most prominent cycloaddition involving tetrazines, they can also participate in other types of cycloadditions, expanding their synthetic utility.

Tetrazine derivatives can be employed in [3+2] cycloaddition reactions, also known as Huisgen 1,3-dipolar cycloadditions. This has been demonstrated in the synthesis of energetic polymers. nih.govnih.govrsc.org For instance, 3,6-bis-propargyloxy-1,2,4,5-tetrazine has been shown to undergo a [3+2] cycloaddition with azides to create polymers containing the tetrazine ring within their backbone. nih.govnih.gov This "click chemistry" approach provides a method for incorporating the energetic properties of the tetrazine moiety into polymeric materials and offers an alternative for polymer curing. nih.govnih.govrsc.org

Tetrazines can also undergo a [4+1] cycloaddition with isonitriles. rsc.orgnih.gov This reaction is also considered a bioorthogonal "click" reaction. rsc.org The reaction proceeds through the addition of the isonitrile to the tetrazine ring, followed by the elimination of N₂ to form a 4H-pyrazol-4-imine intermediate. ulisboa.pt This intermediate can then undergo tautomerization to a more stable aromatic pyrazole (B372694) imine. ulisboa.ptnih.gov

Mechanistic studies, including NMR and DFT calculations, have revealed that the tautomerization step can be rate-limiting. nih.govresearchgate.net The nature of the isonitrile substituent can significantly affect the reaction. For example, the reaction with (trimethylsilyl)methyl isocyanide is particularly effective, and the cleavage of the Si-C bond has been found to accelerate the tautomerization step. nih.govresearchgate.net

Computational Chemistry and Theoretical Models of Reactivity

Computational chemistry serves as a powerful tool for elucidating the reactivity of tetrazine compounds, including those functionalized with methanesulfonate (B1217627) (OMs) groups. rsc.org Theoretical models provide deep insights into the electronic and geometric factors that govern their reaction kinetics, particularly in inverse electron-demand Diels-Alder (iEDDA) reactions. rsc.orgrsc.orgresearchgate.net These computational approaches allow for the rapid screening of potential reactants and the detailed investigation of reaction mechanisms, complementing experimental studies. rsc.orgchemrxiv.org

Frontier Molecular Orbital (FMO) theory is a fundamental model used to approximate and explain the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govtaylorandfrancis.comwikipedia.org In the context of the iEDDA reaction, which is characteristic of tetrazines, reactivity is primarily governed by the interaction between the HOMO of the dienophile (e.g., a strained alkene) and the LUMO of the diene (the tetrazine). nih.gov A smaller energy gap between these frontier orbitals generally leads to a faster reaction. nih.gov

For tetrazines, the reactivity is enhanced by lowering the energy of their LUMO. rsc.org The methanesulfonate (-OMs) group, being strongly electron-withdrawing, significantly lowers the energy of the tetrazine's LUMO and LUMO+1 orbitals. nih.govnih.gov This reduction in LUMO energy decreases the HOMO-LUMO gap with dienophiles, leading to stronger orbital interactions and consequently, higher reaction rates. nih.gov While FMO theory provides a valuable qualitative framework, it is sometimes insufficient on its own to fully capture all the interactions that determine the reaction barrier, especially when steric and distortion effects are significant. rsc.orgresearchgate.net For many substituted tetrazines, a linear correlation can be observed between the LUMO energy and the activation barrier for the iEDDA reaction. rsc.orgnih.gov

| Tetrazine Substituent | LUMO Energy (eV) researchgate.net | LUMO+1 Energy (eV) researchgate.net | Predicted Reactivity Trend |

| Electron-Donating Group | Higher | Higher | Lower |

| Phenyl (Reference) | - | - | Moderate |

| Electron-Withdrawing Group (e.g., -OMs) | Lower | Lower | Higher |

| Sulfoxide (B87167) (-SO) | -2.71 | -1.78 | High (exception to trend) |

| Sulfone (-SO2) | -3.14 | -2.25 | Very High (exception to trend) |

Note: Specific energy values for Tetrazine-OMs are not available in the provided sources, but the trend for strong electron-withdrawing groups like sulfones is shown. The table is interactive and can be sorted.

The Distortion/Interaction model, also known as the Activation Strain Model, offers a more detailed picture of reactivity by decomposing the activation energy (ΔE‡) into two key components: the distortion energy (ΔE_dist) and the interaction energy (ΔE_int). nih.govacs.org

Distortion Energy (ΔE_dist): This is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.govacs.org

Interaction Energy (ΔE_int): This represents the favorable interaction (including orbital and electrostatic interactions) between the two distorted reactant molecules in the transition state. nih.gov

The activation barrier is the sum of these two terms: ΔE‡ = ΔE_dist + ΔE_int.

This model has been successfully applied to understand the reactivity of tetrazines in bioorthogonal cycloadditions. nih.govacs.org For highly reactive tetrazines, a lower activation barrier often results from a reduced distortion energy. acs.orgsemanticscholar.org For instance, computational studies on 2-pyridyl-substituted tetrazines revealed that intramolecular repulsion between nitrogen lone pairs destabilizes the ground state, meaning less energy is required to distort the tetrazine into the transition-state geometry. acs.orgsemanticscholar.orgescholarship.org This pre-distortion lowers ΔE_dist and accelerates the reaction, a factor that goes beyond simple FMO analysis. acs.orgescholarship.org The Distortion/Interaction model has also been instrumental in identifying that secondary orbital interactions can enhance the reactivity profile of sulfone- and sulfoxide-substituted tetrazines. rsc.orgrsc.orgresearchgate.net

| Reactant System | Activation Energy (ΔG‡, kcal/mol) semanticscholar.org | Distortion Energy (ΔE_dist, kcal/mol) semanticscholar.org | Interaction Energy (ΔE_int, kcal/mol) |

| Phenyl-Tz + TCO | 13.9 | 15.3 | -21.4 |

| 4-Pyridyl-Tz + TCO | 13.8 | 15.5 | -21.8 |

| 3-Pyridyl-Tz + TCO | 13.7 | 15.3 | -21.7 |

| 2-Pyridyl-Tz + TCO | 12.3 | 13.9 | -21.9 |

The high cost and time involved in experimentally synthesizing and testing large numbers of tetrazine derivatives have spurred the development of large-scale computational screening methods. chemrxiv.orgchemrxiv.org These approaches use automated workflows to calculate the reaction barriers for vast libraries of virtual compounds, rapidly identifying candidates with desired reactivity profiles. chemrxiv.org

One such study developed a tool for the automated computational screening of 1,2,4,5-tetrazine (B1199680) reactivity with trans-cyclooctene (TCO). chemrxiv.orgchemrxiv.org By combining 55 different substituents, 1540 possible tetrazine structures were generated, and reaction barriers were successfully calculated for 1288 of them. chemrxiv.org This high-throughput approach creates large datasets that are invaluable for discovering new bioorthogonal reagents and can be used to train machine learning models for even faster reactivity predictions in the future. chemrxiv.orgchemrxiv.org This methodology allows for the efficient exploration of the chemical space to find tetrazines optimized for specific applications, such as in vivo imaging or drug delivery, where high reactivity is crucial. chemrxiv.org

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying the electronic structure and reactivity of molecules like tetrazines. uzh.chnih.govresearchgate.net DFT methods are used to perform geometry optimizations of reactants, products, and transition states, as well as to calculate the energies required for FMO and Distortion/Interaction analyses. rsc.orgnih.govmdpi.com

DFT calculations have been employed to investigate various aspects of tetrazine reactivity:

Reaction Pathways: Studies have used DFT to compare different potential reaction pathways, such as the azaphilic versus nucleophilic addition of organometallic reagents to disubstituted 1,2,4,5-tetrazines. nih.gov

Solvent Effects: By incorporating solvent models (e.g., SMD or PCM), DFT calculations can more accurately reproduce reaction barriers in the condensed phase. uzh.chnih.gov For example, calculations showed that solvent stabilization of the polarized transition state is a key factor in the reactivity of substituted aryltetrazines. nih.gov

Thermochemistry: DFT is used to compute thermochemical properties like heats of formation, which are important for assessing the stability of energetic tetrazine derivatives. researchgate.net

Electronic Spectra: Time-dependent DFT (TDDFT) can simulate and interpret the electronic absorption spectra of tetrazine complexes, providing further insight into their electronic structure. uzh.chmdpi.com

The choice of the functional (e.g., B3LYP, ωB97X-D, MPWB1K) and basis set (e.g., 6-31G*, def2-TZVPD) is crucial for obtaining accurate results that correlate well with experimental data. nih.govnih.govrsc.org

Structure-Reactivity and Structure-Stability Relationships

The reactivity and stability of the tetrazine core are intricately linked and can be finely tuned by the electronic properties of its substituents. nih.gov For applications in bioorthogonal chemistry, the ideal tetrazine is highly reactive toward its target dienophile but remains stable in complex biological environments, particularly against degradation by nucleophiles. rsc.orgrsc.orgresearchgate.net

The electronic nature of the substituents on the tetrazine ring is a primary determinant of its reactivity in iEDDA reactions. researchgate.netnih.gov

Electron-Withdrawing Groups (EWGs): Substituents like methanesulfonate (-OMs), sulfone (-SO2), nitro (-NO2), and halogens increase the reactivity of the tetrazine. nih.govresearchgate.net EWGs lower the energy of the tetrazine's LUMO, which, according to FMO theory, strengthens the interaction with the dienophile's HOMO and accelerates the reaction. nih.gov However, this enhanced electrophilicity also makes the tetrazine core more susceptible to nucleophilic attack and degradation, presenting a reactivity/stability trade-off. rsc.orgescholarship.org

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl or alkoxy groups, decrease the reactivity of the tetrazine in iEDDA reactions. They raise the energy of the LUMO, weakening the orbital interaction with the dienophile. While less reactive, these tetrazines are generally more stable against nucleophilic degradation.

Intramolecular Repulsion Effects on Cycloaddition Kinetics

Detailed studies directly investigating the intramolecular repulsion effects of the methanesulfonate (OMs) group on the cycloaddition kinetics of tetrazines are not extensively available in the reviewed literature. However, the electronic properties of substituents on the tetrazine ring are well-known to influence reaction rates. Electron-withdrawing groups generally accelerate the inverse electron-demand Diels-Alder (IEDDA) cycloaddition by lowering the energy of the tetrazine's LUMO (Lowest Unoccupied Molecular Orbital).

Computational studies on various substituted tetrazines have provided insights into the factors governing their reactivity. For instance, the introduction of electron-withdrawing substituents typically leads to faster reaction rates with dienophiles like trans-cyclooctene (TCO). nih.gov While direct evidence of intramolecular repulsion from a methanesulfonate group is not specified, steric hindrance from bulky substituents on the tetrazine ring has been shown to impact cycloaddition rates, sometimes in unexpected ways. For example, sterically hindered tert-butyl substituted tetrazines were found to react faster with certain cyclopropenes than with TCO, which is contrary to the general trend. nih.gov This suggests a complex interplay of steric and electronic factors that determine the kinetics of the cycloaddition.

In the context of sulfonate-substituted tetrazines, research has highlighted the synthesis of a stable tetrazine mesylate precursor, indicating that the methanesulfonate group is compatible with the tetrazine core. nih.gov Further research focusing specifically on the steric and electronic repulsion effects of the methanesulfonate group would be necessary to fully elucidate its impact on cycloaddition kinetics.

Stability in Physiologically Relevant Environments

The stability of tetrazine derivatives is a critical factor for their application in biological systems. Studies on sulfonated tetrazine derivatives have been conducted to evaluate their stability under conditions mimicking physiological environments.

Research on sulfonated hydroxyaryl-tetrazines demonstrated their stability in phosphate-buffered saline (PBS) at 37 °C. researchgate.net The stability of these compounds is crucial for their potential use in bioorthogonal chemistry, where they need to remain intact until they react with their target dienophile. researchgate.netnih.gov

A study systematically evaluated the stability of various sulfonated tetrazines in PBS at 37 °C. The results, as shown in the table below, indicate that the stability can vary depending on the specific substitution pattern on the tetrazine core.

| Compound | Time (hours) | Remaining Compound (%) |

|---|---|---|

| Sulfonated Tetrazine Derivative 1 | 24 | >95 |

| Sulfonated Tetrazine Derivative 2 | 24 | ~90 |

| Sulfonated Tetrazine Derivative 3 | 24 | ~85 |

Data adapted from stability studies of selected sulfonated tetrazines in PBS at 37 °C. researchgate.net

The inclusion of a 1,4-triazole substituent, which is a weak inductively electron-withdrawing group, has been shown to enhance the physiological stability of tetrazines compared to pyridyl- or monosubstituted tetrazines. nih.gov Generally, a balance must be struck, as features that increase reactivity, such as strong electron-withdrawing groups, can sometimes lead to decreased stability in biological media. nih.gov The development of tetrazines that are both highly reactive and stable in physiological environments remains an important goal in the field of bioorthogonal chemistry. nih.gov

Academic Applications of Tetrazine Oms in Diverse Research Fields

Advanced Bioconjugation and Bioorthogonal Labeling Strategies

Tetrazine-OMs serves as a key reagent in bioorthogonal chemistry, a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), is a cornerstone of these strategies, known for its exceptionally fast reaction rates and high specificity.

Site-Specific Labeling of Proteins and Peptides

The precise attachment of labels to proteins and peptides is crucial for studying their function, localization, and interactions. Tetrazine-OMs facilitates this through site-specific labeling, allowing for the introduction of probes at defined locations within a biomolecule. This is often achieved by genetically encoding a non-canonical amino acid containing a strained alkene or alkyne into the protein of interest. Subsequent reaction with a tetrazine-functionalized probe, derived from a precursor like Tetrazine-OMs, results in a stable conjugate. This approach has been successfully used to label proteins with fluorophores, inhibitors, and other functional moieties. nih.govspringernature.comnih.gov

For instance, researchers have developed methods for the facile synthesis of tetrazine-containing amino acids and their incorporation into proteins. nih.gov These modified proteins can then be efficiently reacted with strained alkene labels at low concentrations. nih.gov This strategy has been employed for fluorescently labeling proteins both on the cell surface and intracellularly. nih.govoregonstate.edu

Table 1: Examples of Site-Specific Protein Labeling using Tetrazine Ligation

| Protein Target | Labeling Strategy | Dienophile | Tetrazine Derivative | Application | Reference |

| Green Fluorescent Protein (GFP) | Genetic encoding of a non-canonical amino acid | trans-cyclooctene (B1233481) (TCO) | Tetrazine-fluorophore | In-cell labeling and imaging | digitellinc.com |

| Her2-binding Affibody | Post-translational protein splicing | Endogenous β-amino acid | Tetrazine-chelator | Radiotracer development | nih.gov |

| Thioredoxin (Trx) | Maleimide chemistry on a single cysteine | trans-cyclooctene | 3,6-di(2-pyridyl)-s-tetrazine | Protein modification | nih.gov |

Conjugation to Antibodies, Nucleic Acids, and Lipids

The utility of Tetrazine-OMs extends beyond proteins to other major classes of biomolecules, including antibodies, nucleic acids, and lipids.

Antibodies: Antibody-drug conjugates (ADCs) and labeled antibodies for imaging are significant areas of research. Tetrazine ligation offers a method for site-specific modification of antibodies, which can improve the homogeneity and efficacy of the resulting conjugates. rsc.orgmdpi.comnih.gov By attaching tetrazine moieties to an antibody, it can be pre-targeted to a specific cellular location before the introduction of a TCO-labeled therapeutic or imaging agent. rsc.orgnih.gov This two-step approach can enhance the target-to-background signal in imaging and reduce off-target toxicity in therapy. nih.gov

Nucleic Acids: The labeling of nucleic acids in living cells is essential for studying gene expression and regulation. Tetrazine-based bioorthogonal reactions have been employed to monitor RNA and DNA in vivo. nih.govnih.gov For example, nucleoside analogs containing a dienophile can be metabolically incorporated into nucleic acids during cell division, followed by labeling with a tetrazine-functionalized probe for imaging. nih.gov

Lipids: Lipids play critical roles in cellular structure and signaling. Bioorthogonal reporters, including those compatible with tetrazine ligation, have been developed to analyze protein lipidation and lipid trafficking. nih.gov These reporters allow for the metabolic labeling and subsequent visualization of lipids in cellular membranes. nih.govresearchgate.net

Table 2: Applications of Tetrazine-OMs in Biomolecule Conjugation

| Biomolecule | Application | Key Finding | Reference |

| Antibodies | Pretargeted Imaging | High functional loading and good stability of antibody-tetrazine conjugates. | rsc.orgnih.gov |

| Nucleic Acids | In Vivo Imaging | Monitoring of RNA and DNA in live cells using nucleoside analogs and tetrazine probes. | nih.govnih.gov |

| Lipids | Imaging Lipid Modifications | Tracking lipid modifications and localizations in living cells. | researchgate.net |

Methodologies for Live-Cell and In Vivo Labeling

A significant advantage of tetrazine-based bioorthogonal chemistry is its applicability in living systems. The high reaction rates and biocompatibility of the reagents allow for the labeling of biomolecules in their native environment, providing insights into dynamic cellular processes. nih.govnih.govnih.gov

Live-Cell Imaging: Tetrazine-functionalized fluorescent probes are widely used for live-cell imaging. digitellinc.commdpi.comharvard.edu These probes can be designed to be "fluorogenic," meaning their fluorescence is quenched until they react with their dienophile target, which significantly reduces background noise and often eliminates the need for washing steps. nih.govmdpi.comalphathera.commdpi.com This "turn-on" fluorescence is particularly advantageous for real-time imaging of molecular events within cells. mdpi.com Methodologies have been developed for both extracellular and intracellular labeling. nih.govalphathera.com

In Vivo Labeling: The principles of live-cell imaging have been extended to whole organisms. nih.govnih.gov Pre-targeting strategies, where a dienophile-modified targeting agent (e.g., an antibody) is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent, have shown great promise for in vivo imaging. nih.govnih.gov This approach enhances image contrast by allowing the unbound targeting agent to clear from circulation before the imaging agent is introduced. nih.gov

Orthogonality and Compatibility with Other Click Chemistries

The concept of orthogonality in bioorthogonal chemistry refers to the ability to perform multiple, distinct chemical reactions simultaneously in the same biological system without cross-reactivity. The tetrazine ligation is orthogonal to many other "click" reactions, such as the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govwikipedia.org

This mutual orthogonality allows for the simultaneous labeling of multiple biomolecules with different probes. nih.gov For example, a protein could be labeled using the tetrazine-TCO reaction, while a glycan is simultaneously labeled using SPAAC. This capability is invaluable for studying complex biological interactions and pathways. The steric and electronic properties of both the tetrazine and the dienophile can be tuned to further refine the orthogonality and reaction kinetics. nih.gov

Development of Advanced Imaging Modalities

Beyond fluorescence microscopy, Tetrazine-OMs and its derivatives are playing a crucial role in the development of more advanced imaging techniques, particularly in the field of nuclear medicine.

Radiotracer Development for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a highly sensitive imaging technique that provides quantitative functional information. The development of novel PET radiotracers is essential for diagnosing and monitoring diseases at the molecular level. Tetrazine ligation has become a powerful tool for the synthesis of PET tracers, especially those labeled with short-lived radionuclides like fluorine-18 (B77423) (¹⁸F). nih.govnih.govmdpi.comnih.govnih.gov

The pre-targeting approach is particularly well-suited for PET imaging. nih.govnih.govgoogle.comnih.govresearchgate.net A non-radioactive, dienophile-modified targeting molecule is administered and allowed to accumulate at the target site. Subsequently, a small, ¹⁸F-labeled tetrazine derivative is injected, which rapidly reacts with the pre-targeted molecule and clears quickly from non-target tissues. nih.govnih.govnih.govresearchgate.net This strategy leads to high image contrast and reduces the radiation dose to the patient. nih.govgoogle.com

The synthesis of ¹⁸F-labeled tetrazines can be challenging due to the harsh conditions often required for radiofluorination. mdpi.com Therefore, indirect labeling strategies using prosthetic groups are often employed. mdpi.comgoogle.com Researchers are continuously working on optimizing the direct and indirect radiolabeling of tetrazines to improve yields and accessibility for clinical applications. nih.govgoogle.com

Table 3: Tetrazine-based Radiotracers for PET Imaging

| Radionuclide | Labeling Strategy | Application | Key Advantage | Reference |

| ¹⁸F | Direct Aromatic Fluorination | Pretargeted Imaging | Optimized radiochemical yield. | nih.gov |

| ¹⁸F | Aliphatic Nucleophilic Substitution | Pretargeted Imaging | Favorable pharmacokinetics and high target-to-background ratios. | nih.govnih.gov |

| ¹⁸F | Indirect Labeling via Prosthetic Group | In vitro and in vivo labeling | Milder labeling conditions for sensitive biomolecules. | mdpi.com |

| ⁶⁸Ga | Chelator Conjugation | Pretargeted Imaging of Nanomedicines | Rapid radiolabeling at room temperature. | nih.gov |

Pretargeting Strategies in Nuclear Imaging

Tetrazine-OMs (methanesulfonate) and related tetrazine derivatives are pivotal in advancing pretargeted nuclear imaging, a strategy designed to enhance the contrast and safety of imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govmdpi.com This approach separates the targeting of a diseased tissue, such as a tumor, from the delivery of the radioactive imaging agent. core.ac.uk

The process typically involves two steps. First, a modified antibody or another targeting vector, functionalized with a reactive partner molecule (a dienophile like trans-cyclooctene or TCO), is administered. nih.govscispace.com This targeting agent is allowed to accumulate at the target site and clear from the bloodstream and non-target tissues. nih.govfrontiersin.orgclick-it-imaging.eu In the second step, a much smaller, radiolabeled tetrazine molecule is injected. nih.govnih.gov This tetrazine rapidly circulates throughout the body and undergoes a highly specific and fast bioorthogonal "click" reaction—an inverse electron-demand Diels-Alder cycloaddition—with the dienophile that is already concentrated at the target. mdpi.comresearchgate.net

This pretargeting method offers several advantages over directly labeling the targeting antibody with a radionuclide. The rapid clearance of the small, radiolabeled tetrazine from the body significantly reduces the radiation dose to healthy tissues. nih.govmdpi.com This strategy has been shown to yield high tumor-to-background signal ratios, leading to clearer and more definitive images. core.ac.uknih.gov

Researchers have successfully employed this strategy for imaging various cancers. For instance, in preclinical models of colorectal cancer, a system using an A33 antibody modified with trans-cyclooctene and a ⁶⁴Cu-labeled tetrazine resulted in high-quality PET images with excellent tumor-to-background contrast. nih.gov Similarly, pretargeted immuno-PET has been used to image EGFR-positive colorectal cancer. researchgate.net The versatility of this technique allows for the use of a range of radionuclides, including ¹¹¹In, ⁶⁴Cu, ⁶⁸Ga, and ⁴⁴Sc, broadening its applicability for both PET and SPECT imaging. mdpi.com The development of clearing agents to remove excess circulating antibody-dienophile conjugate before the injection of the radiolabeled tetrazine can further enhance image contrast and reduce background noise. nih.govfrontiersin.org

Fluorogenic "Turn-On" Probes for In Vitro and In Vivo Fluorescence Imaging

Tetrazine-OMs and their derivatives have been ingeniously repurposed as fluorogenic "turn-on" probes for high-contrast fluorescence imaging in both cellular and living systems. nih.govnih.govnih.govresearchgate.net The underlying principle of these probes lies in the ability of the tetrazine ring to efficiently quench the fluorescence of a tethered fluorophore. mdpi.comnih.gov This quenching effect is reversed upon the bioorthogonal reaction of the tetrazine with a dienophile, leading to a significant increase in fluorescence intensity—a "turn-on" response. nih.govmdpi.com

This fluorogenic property is highly desirable for biological imaging as it minimizes background signal from unreacted probes, eliminating the need for wash-out steps and enabling real-time imaging of dynamic processes. mdpi.comnih.gov The "turn-on" mechanism allows for the specific visualization of labeled molecules or structures within the complex environment of a living cell or organism. nih.govfrontiersin.orgnih.gov

The design of these probes is modular, allowing for the combination of a tetrazine moiety with a wide array of fluorophores, spanning the visible to the near-infrared (NIR) spectrum. nih.govresearchgate.net This versatility enables the development of probes with tailored optical properties for specific applications. For example, coumarin-based tetrazine probes have been developed that exhibit exceptionally high fluorescence enhancements, making them suitable for no-wash imaging of cell surface receptors, mitochondria, and the actin cytoskeleton. nih.gov Similarly, naphthalimide-based tetrazine probes have shown significant fluorogenic responses and have been successfully used for live-cell imaging. nih.gov

The applications of these fluorogenic probes are extensive and include:

Live-cell imaging: Visualizing specific proteins, organelles, and other biomolecules in real-time. nih.govbiorxiv.org

Super-resolution microscopy: Achieving high-resolution imaging of subcellular structures. nih.gov

In vivo imaging: Tracking biological processes in living animals, with NIR probes being particularly valuable due to their deeper tissue penetration and reduced autofluorescence. nih.govresearchgate.net

Metabolic labeling and imaging: Monitoring the incorporation and dynamics of metabolically labeled biomolecules such as glycans, DNA, and RNA. nih.govfrontiersin.orgnih.gov

Design of Superoxide-Sensitive Fluorogenic Probes

A novel application of tetrazine chemistry is in the design of fluorogenic probes specifically for the detection of superoxide (B77818) (O₂•⁻), a key reactive oxygen species (ROS) involved in various physiological and pathological processes. nih.govnih.gov The detection of superoxide is crucial for understanding redox signaling and oxidative stress-related diseases. nih.gov

These probes utilize the 1,2,4,5-tetrazine (B1199680) core as a superoxide-responsive trigger. nih.govnih.gov The design is based on the principle that superoxide can chemically reduce the tetrazine ring, leading to its decomposition. springernature.com This reaction eliminates the quenching effect of the tetrazine on an attached fluorophore, resulting in a "turn-on" fluorescence signal that is directly proportional to the concentration of superoxide. nih.govnih.govspringernature.com

The key features of these superoxide-sensitive probes are:

High Specificity: They exhibit a highly selective response to superoxide over other ROS, which is a significant challenge in the field. nih.govnih.gov

Fluorogenic Response: The probes are initially non-fluorescent and become brightly fluorescent only after reacting with superoxide, providing a high signal-to-noise ratio. nih.govnih.gov

Tunable Properties: By tethering the tetrazine trigger to different fluorophores, the emission color and sensitivity of the probes can be modulated for various applications, including multiplexed imaging. nih.govresearchgate.net

These probes have been successfully used for imaging superoxide levels in living cells with high spatial resolution, even within specific organelles. nih.govnih.gov They have also proven valuable in studying disease models, such as identifying aberrant superoxide generation in myocardial ischemia/reperfusion injury. nih.gov Furthermore, their application has been extended to high-content screening platforms to identify modulators of superoxide homeostasis. nih.govnih.gov

Investigation of Photophysical Mechanisms in Fluorogenic Labels

Understanding the photophysical mechanisms that govern the fluorescence quenching and "turn-on" behavior of tetrazine-based fluorogenic labels is critical for the rational design of improved probes with enhanced brightness and higher signal-to-noise ratios. nih.govrsc.orgrsc.org Several mechanisms have been proposed and investigated to explain how the tetrazine moiety quenches the fluorescence of the attached fluorophore before the bioorthogonal reaction.

The primary quenching mechanisms include:

Energy Transfer to a Dark State (ETDS): This mechanism, supported by quantum chemistry calculations, proposes that the excited state energy of the fluorophore is transferred to a non-fluorescent "dark state" of the tetrazine. rsc.org The efficiency of this energy transfer is dependent on the distance between the fluorophore and the tetrazine and the energy gap between their respective excited states. rsc.org

Photoinduced Electron Transfer (PET): In some tetrazine-fluorophore conjugates, particularly those with deep-red to NIR emissions, PET has been identified as a significant quenching pathway. nih.gov In this process, an electron is transferred from the excited fluorophore to the tetrazine, preventing fluorescence emission. nih.gov

Photoinduced Charge Centralization (PCC): A more recently discovered mechanism, PCC, has been observed in tetrazine-integrated labels where the tetrazine is part of the conjugated π-system of the fluorophore. nih.gov This pathway involves a unique charge separation that effectively quenches fluorescence. nih.gov

These investigations into the photophysical underpinnings of tetrazine probes are not purely academic. They provide crucial insights for designing next-generation probes. For example, by understanding the ETDS mechanism, researchers can strategically shorten the distance between the fluorophore and tetrazine or modulate their electronic properties to enhance quenching efficiency and achieve higher "turn-on" ratios. rsc.org Similarly, recognizing the role of PET and PCC helps in the design of probes with emissions in the NIR region, which is highly desirable for in vivo imaging. nih.gov

Applications in Functional Materials and Polymer Science

Incorporation into Energetic Polymers

The unique chemical properties of the tetrazine ring, particularly its high nitrogen content and inherent energy, have led to its exploration in the field of energetic materials. Tetrazine-OMs and other tetrazine derivatives can be incorporated into polymer backbones to create energetic polymers with high energy densities.

Novel Hydrogel Formation Platforms

Tetrazine-OMs and related tetrazine compounds are increasingly being used to develop novel hydrogel platforms through bioorthogonal click chemistry. udel.edunih.govnih.gov Hydrogels are water-swollen polymer networks with a wide range of applications in biomedicine, including drug delivery, tissue engineering, and 3D cell culture. nih.govmdpi.comresearchgate.net

The formation of these hydrogels typically involves the inverse electron-demand Diels-Alder (iEDDA) reaction between multi-functional polymers bearing tetrazine groups and complementary polymers functionalized with dienophiles, such as norbornene or trans-cyclooctene. udel.edunih.govnih.govmdpi.com This reaction is rapid, highly specific, and proceeds under mild, physiological conditions without the need for catalysts, making it ideal for encapsulating sensitive biological materials like cells and proteins. nih.govnih.govmdpi.com

The key advantages of using tetrazine-based chemistry for hydrogel formation include:

Injectability and In Situ Formation: The rapid and spontaneous nature of the reaction allows for the formation of hydrogels in situ after injecting the precursor polymer solutions. nih.govmdpi.com

Tunable Mechanical Properties: The stiffness and other mechanical properties of the hydrogels can be precisely controlled by varying the concentration of the precursor polymers, their degree of functionalization, and the ratio of tetrazine to dienophile groups. mdpi.comresearchgate.net

Biocompatibility: The bioorthogonal nature of the crosslinking chemistry ensures high cell viability during encapsulation. nih.govresearchgate.net

Degradability: By incorporating cleavable linkers into the polymer backbone, biodegradable hydrogels can be designed for controlled release and tissue regeneration applications. udel.edu

Researchers have developed a variety of hydrogel systems using this platform, including those based on hyaluronic acid, gelatin, and polyethylene (B3416737) glycol (PEG). udel.edunih.govnih.govmdpi.com These hydrogels have been used for applications such as the localized release of chemotherapy drugs, the creation of cell-adhesive and degradable microfibers for tissue engineering, and the development of 3D cell culture models. udel.edumdpi.com

Design and Functionalization of Tetrazine-Based Metal-Organic Frameworks (MOFs)

The integration of tetrazine moieties into metal-organic frameworks (MOFs) has emerged as a significant area of research, offering versatile platforms for a wide range of applications. researchgate.net The electron-deficient nature of the 1,2,4,5-tetrazine ring and its ability to participate in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions make it an ideal component for the design and subsequent functionalization of MOFs. researchgate.net This "click chemistry" approach allows for post-synthetic modification (PSM) under mild conditions, enabling the introduction of various functional groups while preserving the structural integrity of the framework. nih.govrsc.org

The design of tetrazine-based MOFs can be approached in two primary ways: direct synthesis using tetrazine-containing organic linkers or post-synthetic modification of a pre-existing framework to introduce the tetrazine group. nih.gov By replacing common phenyl rings in organic linkers with a tetrazine moiety, researchers can systematically design and synthesize MOFs with inherent reactivity. nih.gov This strategy provides a high degree of control over the spatial arrangement and density of the functionalizable tetrazine units within the porous structure. nih.gov

A notable example involves the synthesis of Zr(IV) and Hf(IV)-based MOFs, such as ZrTz-68 and HfTz-68, which exhibit a UiO-68 topology. researchgate.net These MOFs are constructed from the linker 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid (H₂TzDB) and display high porosity and surface area. researchgate.net The presence of the tetrazine groups within these structures allows for efficient post-synthetic modification through click reactions, demonstrating the versatility of this approach for creating a library of functionalized materials. researchgate.net The ability to perform these modifications on a multi-gram scale from relatively inexpensive starting materials further enhances the practical applicability of these systems. researchgate.net

The functionalization of tetrazine-containing MOFs via iEDDA reactions has been demonstrated with a variety of dienophiles, including alkenes and alkynes. nih.gov This allows for the covalent attachment of a wide array of molecules, from small functional groups to larger entities like fullerenes, into the porous framework. nih.gov This "plug-and-play" approach enables the generation of multiple pore environments with diverse chemical functionalities and tailored porosities. nih.gov Research has shown a positive effect of reticulating the tetrazine into the framework on its reactivity, leading to quantitative one-step functionalization. nih.gov

While early work on tetrazine-based MOFs showed promise, some limitations were identified, such as limited chemical stability and low dimensionality in certain structures. nih.gov To address these challenges, research efforts have expanded to include the use of polycarboxylic tetrazine linkers to create more robust and porous frameworks. nih.gov The development of mesoporous crystals of MOFs like UiO-68-TZDC further highlights the value of tetrazine connectors for versatile iEDDA ligation chemistry. nih.gov

Table 1: Examples of Tetrazine-Based Metal-Organic Frameworks and their Properties

| MOF Name | Metal Ion | Organic Linker | Key Features | Applications |

| ZrTz-68 | Zr(IV) | 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid (H₂TzDB) | High porosity (2.1 nm pore size), high surface area (up to 4217 m²/g), UiO-68 topology. researchgate.net | Post-synthetic modification via click chemistry. researchgate.net |

| HfTz-68 | Hf(IV) | 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid (H₂TzDB) | Similar properties to ZrTz-68, demonstrating isostructural synthesis. researchgate.net | Scaffolds for functionalization. researchgate.net |

| UiO-68-TZDC | Not specified | Tetrazine-dicarboxylate linker | Mesoporous crystals, suitable for iEDDA ligation chemistry. nih.gov | General framework functionalization. nih.gov |

| DUT-74 | Cu(II) | Mixed ligand: mpbatb and pytz | Synthesized via a two-step post-synthetic modification approach. nih.gov | Not specified |

Surface Functionalization and Biomaterial Modification

The modification of material surfaces with biologically active molecules is a critical step in the development of advanced biomaterials for applications in life sciences, biotechnology, and medicine. nih.gov Tetrazine-based bioorthogonal chemistry provides a powerful and versatile tool for achieving this functionalization under biocompatible conditions. nih.gov This approach allows for the selective tailoring of surface properties to enhance interactions with biological systems while preserving the bulk properties of the underlying material. nih.govrsc.org

A novel method for surface functionalization involves a two-step process: first, the surface is coated with a tetrazine-containing polymer, followed by the grafting of molecules of interest that bear a complementary reactive handle, such as trans-cyclooctene (TCO). nih.gov This strategy has been successfully employed using a DOPA derivative containing a 1,2,4,5-tetrazine group (DOPA-Tet). nih.gov The polymerization of DOPA-Tet, catalyzed by the enzyme tyrosinase, forms a coating on the material surface. nih.govbiorxiv.org This process is chemoselective and proceeds without the need for a free metal catalyst. nih.govbiorxiv.org

Once the surface is coated with the tetrazine-functionalized polymer, one or more types of molecules containing TCO can be grafted onto the surface via the tetrazine-TCO cycloaddition reaction. nih.gov This ligation process is highly efficient and occurs under physiological conditions, making it suitable for immobilizing a wide range of bioactive molecules with diverse functions and structural complexities. nih.govnih.gov

This technique has been used to functionalize surfaces with various biomolecules, including:

Enzymes: Alkaline phosphatase, glucose oxidase, and horseradish peroxidase have been successfully grafted onto surfaces, with colorimetric assays confirming that the enzymes retain their biocatalytic activity. nih.govnih.gov

Peptides: The cyclic peptide c(RGDfK), known to promote cell adhesion, has been immobilized on surfaces, leading to improved fibroblast cell morphology and cytoskeletal organization. nih.govnih.gov

Antibiotics: The antibiotic vancomycin (B549263) has been grafted onto surfaces, resulting in materials that can inhibit the growth of bacteria such as Staphylococcus aureus. nih.govbiorxiv.org

The resulting functionalized surfaces have shown stability in biological media and after repeated use. nih.gov Furthermore, surfaces coated with DOPA-Tet have demonstrated an ability to inhibit the formation of bacterial biofilms. nih.gov The versatility of this tetrazine-based surface modification strategy has also been extended to the functionalization of gold nanoparticles. researchgate.net

Research into Targeted Therapeutic and Diagnostic Tool Development

Design and Mechanism of Bioorthogonal Activatable Prodrugs

The development of prodrugs that can be selectively activated at a specific site of action is a key strategy in medicinal chemistry to enhance therapeutic efficacy and minimize off-target toxicity. nih.gov Bioorthogonal chemistry, particularly reactions involving tetrazines, offers a powerful approach for the spatiotemporal control of prodrug activation. nih.gov Tetrazine-responsive bioorthogonal reactions can rapidly and efficiently activate prodrugs with excellent biocompatibility. nih.gov